N-mesityl-2,4,5-trimethoxybenzamide
Description
N-Mesityl-2,4,5-trimethoxybenzamide is a benzamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen and a 2,4,5-trimethoxy-substituted benzoyl moiety. The mesityl group introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and biological interactions compared to other substituents .
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2,4,5-trimethoxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C19H23NO4/c1-11-7-12(2)18(13(3)8-11)20-19(21)14-9-16(23-5)17(24-6)10-15(14)22-4/h7-10H,1-6H3,(H,20,21) |
InChI Key |
VCWQMHVAVMLERB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Amide Nitrogen
The amide nitrogen substituent significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- Branched vs. Linear Chains : Branched substituents (e.g., isobutyl) improve bioactivity and selectivity, likely due to optimized steric interactions with target proteins .
- Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., benzyl) enhance π-π stacking and hydrophobic interactions, while aliphatic chains may improve solubility .
Methoxy Substitution Patterns
The position and number of methoxy groups on the benzoyl ring modulate electronic effects and molecular interactions:
Key Observations :
- 3,4,5-Substitution : Common in tubulin inhibitors, where methoxy groups stabilize binding via hydrophobic and van der Waals interactions .
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